REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([S:17]([O-:19])=[O:18])=[CH:13][CH:12]=1.[Na+].C([O-])(=O)C.[K+]>C(O)CC>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([S:17]([CH2:3][C:4]2[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=2)(=[O:19])=[O:18])=[CH:13][CH:12]=1 |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=CC=NC=C1
|
Name
|
sodium 4-chlorobenzenesulfinate
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)[O-].[Na+]
|
Name
|
potassium acetate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Under heating
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
FILTRATION
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Details
|
The residue was filtered through a short column (silica gel, ethyl acetate)
|
Type
|
CONCENTRATION
|
Details
|
the eluate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the fraction obtained from the hexane
|
Type
|
CONCENTRATION
|
Details
|
ethyl acetate (=2:3) eluate was concentrated under reduced pressure, whereby the title compound (1.26 g, 62%)
|
Type
|
CUSTOM
|
Details
|
was obtained as a white solid
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)CC1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |